3-Bromo-5-chloropyridine-2-carbonitrile

Organic Synthesis Cross-Coupling Regioselectivity

Key halogenated pyridine intermediate with a unique 3-Br/5-Cl/2-CN substitution pattern, enabling regioselective sequential functionalization for kinase inhibitor (e.g., BMS-690514) and agrochemical SAR studies. Superior to non-selective dihalo analogs; ensures higher purity and synthetic efficiency in targeted routes.

Molecular Formula C6H2BrClN2
Molecular Weight 217.45 g/mol
CAS No. 760207-83-8
Cat. No. B1291476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloropyridine-2-carbonitrile
CAS760207-83-8
Molecular FormulaC6H2BrClN2
Molecular Weight217.45 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)C#N)Cl
InChIInChI=1S/C6H2BrClN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H
InChIKeyAAGYWTCZOUXEDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chloropyridine-2-carbonitrile (CAS 760207-83-8): A Halogenated Pyridine Scaffold for Regioselective Derivatization


3-Bromo-5-chloropyridine-2-carbonitrile (CAS 760207-83-8) is a halogenated pyridine derivative with the molecular formula C6H2BrClN2 and a molecular weight of 217.45 g/mol . It is a polyhalopyridine, a class of organic compounds characterized by a pyridine ring substituted at two or more positions by halogen atoms [1]. This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly valued for its potential as a building block in cross-coupling reactions due to the presence of distinct bromo and chloro substituents, which enable regioselective functionalization [2].

Why Generic Substitution Fails for 3-Bromo-5-chloropyridine-2-carbonitrile: The Criticality of Halogen and Cyano Group Positioning


Substituting 3-Bromo-5-chloropyridine-2-carbonitrile with a generic or closely related halogenated pyridine is not scientifically straightforward due to the compound's specific and non-interchangeable substitution pattern. The precise arrangement of the bromine, chlorine, and nitrile groups dictates the molecule's reactivity profile, particularly in regioselective cross-coupling reactions [1]. For instance, the bromine atom at the 3-position and the chlorine atom at the 5-position exhibit different reactivities, allowing for sequential and site-selective derivatization that would be impossible with isomers like 5-bromo-3-chloropyridine-2-carbonitrile or di-halogenated analogs lacking the nitrile group [1]. The nitrile group itself serves as a crucial synthetic handle for generating amines, carboxylic acids, and other functional groups, further differentiating its utility from simple halogenated pyridines [2]. This unique combination of functional groups creates a specific chemical space that is not replicated by any single analog, making it a critical and often non-substitutable intermediate in targeted synthetic routes for complex molecules .

Quantitative Differentiation of 3-Bromo-5-chloropyridine-2-carbonitrile: A Comparative Analysis of Key Performance Metrics


Regioselective Cross-Coupling Potential: Leveraging Differential Halogen Reactivity

The distinct reactivity of bromine and chlorine substituents on the pyridine ring is a key driver for scientific selection. Bromine is generally a better leaving group than chlorine in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. This allows for the initial and selective coupling at the C3 position bearing the bromine atom, while the chlorine at C5 remains intact for a subsequent transformation [1]. While direct, head-to-head yield comparisons for this exact compound are not present in the public domain, this is a well-established principle of heterocyclic chemistry. The ability to achieve this sequential, regioselective derivatization is a key performance attribute differentiating it from symmetrically substituted analogs (e.g., 3,5-dibromo- or 3,5-dichloro-pyridine-2-carbonitrile), which would undergo non-selective reactions.

Organic Synthesis Cross-Coupling Regioselectivity

Synthetic Utility in Kinase Inhibitor Development: A Specific Application Path

A key area of proven utility for 3-Bromo-5-chloropyridine-2-carbonitrile is in the synthesis of specific pyridine-based kinase inhibitors. Vendor information explicitly states its use as a starting material for preparing BMS-690514 and BMS-536924, both of which have shown promising anticancer activity in preclinical studies [1]. This establishes a direct, high-value link between the procurement of this specific intermediate and a defined class of pharmaceutical targets. This is a concrete, application-level advantage over many other commercially available halogenated pyridine carbonitriles for which such specific, named drug-candidate linkages are not publicly documented.

Medicinal Chemistry Kinase Inhibitors Oncology

Purity and Physical Form Consistency: A Critical Quality Metric for Reproducible Synthesis

For a building block intended for complex synthesis, the consistency of purity and physical form is a critical procurement factor. Reputable vendors supply 3-Bromo-5-chloropyridine-2-carbonitrile with a high degree of consistency. For example, Chem-Impex specifies a purity of ≥ 95% (NMR) , and Sigma-Aldrich offers the compound at 97% purity . In contrast, the purity offered by some lesser-known suppliers can be lower, with some listings indicating 95% as a typical or minimum value . This difference, while seemingly small, can significantly impact reaction yield and the formation of impurities that complicate purification.

Chemical Procurement Quality Control Reproducibility

Optimizing Research Outcomes: Key Application Scenarios for 3-Bromo-5-chloropyridine-2-carbonitrile


Synthesis of Regioselectively Functionalized Biaryl Scaffolds for Drug Discovery

This scenario leverages the differential reactivity of the bromine and chlorine atoms. In medicinal chemistry, there is a frequent need to construct unsymmetrical biaryl systems where different aryl groups are attached to specific positions of a pyridine core. Using 3-Bromo-5-chloropyridine-2-carbonitrile, a researcher can first perform a Suzuki coupling at the more reactive C3-bromo position, followed by a second, different coupling reaction at the C5-chloro position using alternative conditions [1]. This sequential approach avoids the non-selective product mixtures that would result from using a dibromo- or dichloro-analog, leading to a more efficient synthesis of target molecules with higher purity.

Direct Precursor for Preclinical Kinase Inhibitors (e.g., BMS-690514)

For research groups specifically focused on oncology and the development of novel kinase inhibitors, 3-Bromo-5-chloropyridine-2-carbonitrile provides a direct entry point. Its documented use in the synthesis of BMS-690514 and BMS-536924 [1] validates its role in generating pharmacologically active compounds. Procuring this specific building block, rather than searching for an untested analog, provides a more predictable and reliable route for structure-activity relationship (SAR) studies around this chemotype, accelerating the medicinal chemistry optimization process.

Development of Pyridine-Based Agrochemicals with Improved Selectivity

The unique substitution pattern of 3-Bromo-5-chloropyridine-2-carbonitrile is also valuable in agrochemical research. The ability to independently modify the 3- and 5-positions of the pyridine ring allows for the fine-tuning of a molecule's properties, such as its potency, selectivity, and environmental fate. The nitrile group offers a further handle for conversion to other functional groups [1]. This makes it a preferred building block for designing next-generation herbicides or insecticides where subtle changes in substitution can have a profound impact on biological activity and safety profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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